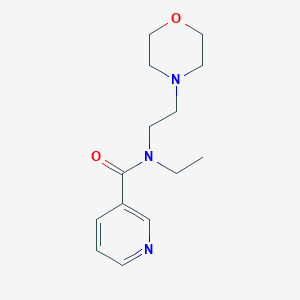
N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide, commonly known as EMBI, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMBI is a nicotinamide derivative that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of EMBI is not fully understood, but it is believed to act on several molecular targets. EMBI has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. EMBI has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, EMBI has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
EMBI has a range of biochemical and physiological effects. It has been shown to increase glucose uptake and improve insulin sensitivity, which may be beneficial in the treatment of diabetes. EMBI has also been shown to have anti-inflammatory effects and reduce oxidative stress, which may be beneficial in the treatment of a range of diseases. Additionally, EMBI has been shown to have vasodilatory effects and improve blood flow, which may be beneficial in the treatment of cardiovascular disease.
実験室実験の利点と制限
One advantage of using EMBI in lab experiments is its wide range of biological effects, which make it useful in a variety of research applications. Additionally, EMBI is relatively easy to synthesize and has good stability. However, one limitation of using EMBI is its potential toxicity, which may limit its use in some experiments. Additionally, EMBI has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on EMBI. One area of research is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for EMBI in cancer patients. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of EMBI in humans, particularly in the context of long-term use. Finally, there is potential for the development of new EMBI derivatives with improved biological activity and reduced toxicity.
合成法
EMBI is synthesized by reacting 2-(N-morpholino) ethylamine with nicotinic acid chloride in the presence of triethylamine. The resulting product is then treated with ethyl iodide to obtain EMBI.
科学的研究の応用
EMBI has been used in a variety of scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, EMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, EMBI has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, EMBI has been shown to have vasodilatory effects and improve blood flow.
特性
IUPAC Name |
N-ethyl-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-17(7-6-16-8-10-19-11-9-16)14(18)13-4-3-5-15-12-13/h3-5,12H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAYBLKCPNRILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCOCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-morpholin-4-ylethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}acetamide](/img/structure/B5292783.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292794.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5292810.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl propionate](/img/structure/B5292819.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5292820.png)
![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![2-[(5-bromo-2-furoyl)amino]-3-phenylacrylic acid](/img/structure/B5292839.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)
![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)